molecular formula C12H17NO2 B2478606 [4-(oxan-2-yloxy)phenyl]methanamine CAS No. 875708-42-2

[4-(oxan-2-yloxy)phenyl]methanamine

Cat. No.: B2478606
CAS No.: 875708-42-2
M. Wt: 207.273
InChI Key: LCYFUCXYEJHWDR-UHFFFAOYSA-N
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Description

[4-(oxan-2-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a phenyl ring substituted with a methanamine group and an oxan-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(oxan-2-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxan-2-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(oxan-2-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: [4-(oxan-2-yloxy)phenyl]methanamine is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and receptor binding.

Industry:

Mechanism of Action

The mechanism of action of [4-(oxan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yloxy group enhances its binding affinity to these targets, leading to modulation of their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • [4-(methoxy)phenyl]methanamine
  • [4-(ethoxy)phenyl]methanamine
  • [4-(propoxy)phenyl]methanamine

Uniqueness: Compared to its analogs, [4-(oxan-2-yloxy)phenyl]methanamine exhibits unique reactivity due to the presence of the oxan-2-yloxy group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

[4-(oxan-2-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFUCXYEJHWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875708-42-2
Record name 1-[4-(oxan-2-yloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of lithium aluminum hydride (2.66 g, 70 mmol) in THF (2.00 mL) was added dropwise under ice cooling a solution of 4-(tetrahydropyran-2-yloxy)benzonitrile in THF (70 mL). The resulting solution was then refluxed for 1 hour. The resulting reaction solution was again cooled with ice, and then to the solution was added dropwise, in order, water (2.66 mL), 1 N aqueous sodium hydroxide (2.66 mL) and water (7.98 mL). Insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure, after which the residue was purified by silica gel column chromatography (chloroform methanol 7:1), to thereby yield 11.41 g of the title compound.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.98 mL
Type
reactant
Reaction Step Two

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